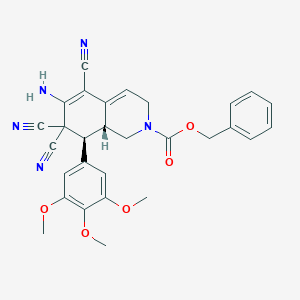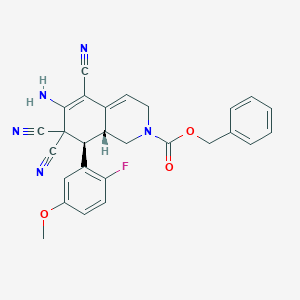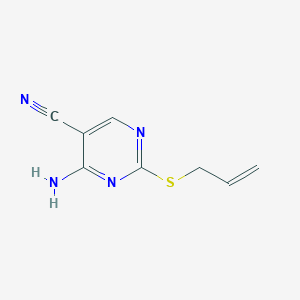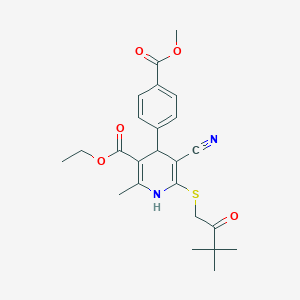![molecular formula C18H11BrFN3OS2 B459573 3-amino-N-(2-bromo-4-fluorophenyl)-6-thien-2-ylthieno[2,3-b]pyridine-2-carboxamide CAS No. 496774-22-2](/img/structure/B459573.png)
3-amino-N-(2-bromo-4-fluorophenyl)-6-thien-2-ylthieno[2,3-b]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-(2-bromo-4-fluorophenyl)-6-thien-2-ylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a thiophene ring, and various substituents such as amino, bromo, and fluorophenyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-bromo-4-fluorophenyl)-6-thien-2-ylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process, ensuring consistent quality and reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-N-(2-bromo-4-fluorophenyl)-6-thien-2-ylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The halogen atoms (bromo and fluoro) in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-amino-N-(2-bromo-4-fluorophenyl)-6-thien-2-ylthieno[2,3-b]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Wirkmechanismus
The mechanism of action of 3-amino-N-(2-bromo-4-fluorophenyl)-6-thien-2-ylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-amino-N-(2-chloro-4-fluorophenyl)-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxamide
- 3-amino-N-(2-bromo-4-methylphenyl)-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxamide
- 3-amino-N-(2-bromo-4-fluorophenyl)-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxylate
Uniqueness
The uniqueness of 3-amino-N-(2-bromo-4-fluorophenyl)-6-thien-2-ylthieno[2,3-b]pyridine-2-carboxamide lies in its specific combination of functional groups. The presence of both bromo and fluoro substituents, along with the thiophene and thienopyridine cores, imparts distinct chemical and biological properties. This makes the compound particularly valuable for applications where these properties are desired, such as in drug development or material science.
Eigenschaften
CAS-Nummer |
496774-22-2 |
|---|---|
Molekularformel |
C18H11BrFN3OS2 |
Molekulargewicht |
448.3g/mol |
IUPAC-Name |
3-amino-N-(2-bromo-4-fluorophenyl)-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H11BrFN3OS2/c19-11-8-9(20)3-5-12(11)22-17(24)16-15(21)10-4-6-13(23-18(10)26-16)14-2-1-7-25-14/h1-8H,21H2,(H,22,24) |
InChI-Schlüssel |
RXYZIWOESOZKBW-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=C(C=C(C=C4)F)Br)N |
Kanonische SMILES |
C1=CSC(=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=C(C=C(C=C4)F)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate](/img/structure/B459490.png)

![Methyl 4-{[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B459492.png)


![6-Amino-4-(4-isopropoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459500.png)
![6-amino-1-(3-chlorophenyl)-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459501.png)
![6-Amino-4-(2-chlorophenyl)-3-[(4-methylphenyl)sulfanylmethyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459502.png)

![Ethyl 2,4-diamino-1,5-dicyano-3-thia-9-azaspiro[5.5]undeca-1,4-diene-9-carboxylate](/img/structure/B459507.png)
![Ethyl 6-[2-(1-adamantylamino)-2-oxoethyl]sulfanyl-5-cyano-4-(4-methoxycarbonylphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B459508.png)
![6-Amino-4-[3-[(3,5-dimethylphenoxy)methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459509.png)

![2-{[3-Cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-2-phenylacetic acid](/img/structure/B459513.png)
